1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine
Beschreibung
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine is a heterocyclic compound featuring a fused cyclopenta[c]pyridazine core linked to a piperazine moiety via a benzenesulfonyl bridge substituted with a pyrazole ring. This structure combines key pharmacophores: the pyridazine scaffold is associated with kinase inhibition and CNS activity , while the benzenesulfonyl-piperazine component enhances solubility and receptor binding . The pyrazole substituent may modulate selectivity and metabolic stability .
Eigenschaften
IUPAC Name |
3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-29(28,18-7-5-17(6-8-18)26-10-2-9-21-26)25-13-11-24(12-14-25)20-15-16-3-1-4-19(16)22-23-20/h2,5-10,15H,1,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXOVJOEVCNNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst.
Formation of Intermediates: The reaction proceeds through the formation of intermediates, which are then subjected to further cyclization and annulation reactions to form the desired heterocyclic structure.
Final Product:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[c]pyridazine Derivatives
- Compound from : [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone Key Differences: Replaces the benzenesulfonyl group with a pyrimidine-azetidinylmethanone system. Implications: The pyrimidine-azetidine moiety may enhance kinase selectivity but reduce solubility compared to the sulfonyl bridge in the target compound .
- Compound from : 1-{6-Methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine
Piperazine-Sulfonyl Hybrids
- Compound from : 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperazine
Substituent-Driven Comparisons
Pyrazole-Containing Analogues
Fluorophenyl-Piperazine Derivatives
Biologische Aktivität
The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine (CAS Number: 2097902-23-1) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 364.5 g/mol. The structure features a cyclopenta[c]pyridazine core linked to a piperazine ring through a sulfonamide moiety, which enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 364.5 g/mol |
| Molecular Formula | C17H24N4O3S |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyridazinone derivatives have shown potent inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Monoamine Oxidase Inhibition
Research has demonstrated that related piperazine derivatives can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Alzheimer's. For example, certain derivatives showed IC50 values in the nanomolar range, indicating high potency against MAO-B . This suggests that the compound may also possess neuroprotective properties.
The biological activity of this compound likely stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group may facilitate interactions with active sites of enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its effects on mood and cognitive functions.
Study 1: Anticancer Efficacy
In a study examining the anticancer effects of piperazine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, indicating effective inhibition of cell growth . Furthermore, molecular docking studies suggested favorable binding interactions with the target proteins involved in tumor growth.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce cell death in neuronal cultures exposed to oxidative stress by up to 60%, highlighting their potential as therapeutic agents in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
